molecular formula C7H7F2N B2912847 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile CAS No. 2411220-56-7

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile

Cat. No.: B2912847
CAS No.: 2411220-56-7
M. Wt: 143.137
InChI Key: JYJOUEQLEMNQBW-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile is a synthetically versatile, three-dimensional (3D) C(sp3)-rich building block of significant interest in modern drug discovery. This strained bicyclic scaffold serves as a key intermediate for constructing saturated bioisosteres, which are used to replace flat aromatic rings in drug candidates to improve their physicochemical and pharmacokinetic properties . The incorporation of such rigid, aliphatic frameworks into target molecules is a established strategy to lower lipophilicity, enhance aqueous solubility, and improve metabolic stability, thereby addressing common developability issues associated with planar arenes . The core bicyclo[3.1.0]hexane structure provides a well-defined 3D architecture, and the strategic placement of two fluorine atoms and a nitrile group offers valuable vectors for further synthetic elaboration. The nitrile functionality is a versatile handle that can be transformed into other critical groups, such as carboxylic acids, amides, or tetrazoles, enabling fine-tuning of the molecule's properties and interactions . The 6,6-difluoro variant of this bicyclic system has been explicitly identified as a rigidified mimetic for 4,4-difluorocyclohexane, highlighting its utility in designing conformationally restricted analogs . Researchers can leverage this compound in the synthesis of novel ligands for various biological targets, including metabotropic glutamate receptors (mGluRs), where similar bicyclo[3.1.0]hexane-based compounds like LY-354740 have shown high potency and selectivity . This product is intended for research applications as a chemical building block and is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorobicyclo[3.1.0]hexane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-7(9)2-1-4-5(3-10)6(4)7/h4-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJOUEQLEMNQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines .

Scientific Research Applications

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and properties of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Applications/Reactivity References
This compound C₇H₇F₂N 143.14 Nitrile, 2,2-difluoro Drug precursor, polymer synthesis
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile C₁₀H₁₅N 149.24 Nitrile, 2,2,4,4-tetramethyl Photolysis studies, synthetic chemistry
6,6-Difluorobicyclo[3.1.0]hexan-3-amine C₆H₁₀F₂N 134.15 Amine, 6,6-difluoro Drug discovery, bioactive intermediates
2,2-Difluorospiro[2.3]hexan-5-ol C₆H₈F₂O 134.13 Alcohol, 2,2-difluoro, spiro[2.3] Catalysis, material science
{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol C₇H₁₀F₂O 148.15 Alcohol, 6,6-difluoro Pharmaceutical intermediates
Key Observations:
  • Core Structure : The bicyclo[3.1.0]hexane framework provides rigidity, but spiro systems (e.g., 2,2-Difluorospiro[2.3]hexan-5-ol) introduce distinct conformational constraints .
  • Substituent Effects: Fluorine: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 2,2,4,4-tetramethyl variant lacks fluorines, reducing polarity) . Nitrile vs. Amine/Alcohol: The nitrile group in the target compound offers reactivity for nucleophilic additions or hydrolysis to carboxylic acids, whereas amines (e.g., 6,6-Difluorobicyclo[3.1.0]hexan-3-amine) enable hydrogen bonding and salt formation .

Biological Activity

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C8H8F2N
  • Molecular Weight : 143.14 g/mol
  • CAS Number : 1213924-94-7

The bicyclic structure of this compound enhances its lipophilicity, which may facilitate its interaction with biological membranes and molecular targets.

Antimicrobial Properties

Research indicates that compounds similar to 2,2-difluorobicyclo[3.1.0]hexane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated bicyclic compounds can enhance the efficacy of existing antibiotics by improving their membrane penetration and stability against enzymatic degradation .

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with various cellular pathways. Preliminary studies have suggested that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Cyclization Reactions : Utilizing fluorinated precursors in cyclization reactions can yield the bicyclic structure efficiently.
  • Photochemical Methods : Recent advancements have employed photochemical strategies for synthesizing bicyclic compounds, which allow for greater control over stereochemistry and functionalization .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various fluorinated bicyclic compounds, including 2,2-difluorobicyclo[3.1.0]hexane derivatives. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs .

Study 2: Cancer Cell Viability

A recent investigation assessed the impact of this compound on cancer cell viability using various cell lines (e.g., MCF-7 and HeLa). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Biological Activities
3-Fluorobicyclo[3.1.0]hexaneOne fluorine atomModerate antimicrobial activity
4-Fluorobicyclo[3.1.0]hexaneOne fluorine atomEnhanced anticancer properties
2,2-Difluorobicyclo[3.1.0]hexaneTwo fluorine atomsHigh antimicrobial and anticancer activities

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